molecular formula C8H7NO2 B1168750 N-(2/'-mercaptoethyl)lactamine CAS No. 111435-50-8

N-(2/'-mercaptoethyl)lactamine

Cat. No.: B1168750
CAS No.: 111435-50-8
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Contextualization within Glycoscience and Medicinal Chemistry

In the realm of glycoscience, which is the study of the structure, biosynthesis, and biology of carbohydrates (or glycans), N-(2'-mercaptoethyl)lactamine is of interest due to its galactopyranosyl unit. ontosight.ai Glycans play crucial roles in numerous biological processes, including cell-cell recognition, signaling, and immune responses. ontosight.ai The presence of a sugar component in N-(2'-mercaptoethyl)lactamine allows researchers to investigate and modulate these glycan-mediated interactions.

From a medicinal chemistry perspective, the compound serves as a scaffold for the synthesis of more complex molecules with potential therapeutic applications. ontosight.airesearchgate.net The field of medicinal chemistry is dedicated to the design and development of new pharmaceutical agents. The distinct functional groups of N-(2'-mercaptoethyl)lactamine offer multiple points for chemical modification, enabling the creation of novel glycoconjugates with tailored properties. ontosight.ai

Historical Perspective of Analogous Thiol-Containing Glycoconjugates in Research

The investigation of thiol-containing glycoconjugates is not a new endeavor. For years, scientists have been synthesizing and studying these molecules to understand their properties and potential uses. A significant area of this research has focused on creating S-linked glycoconjugates, which are noted for their increased stability against chemical and enzymatic degradation compared to their naturally occurring O-linked counterparts. researchgate.netrsc.org

Early methods for creating these S-linked structures often involved multi-step, complex synthetic pathways. However, advancements in synthetic methodologies have led to more efficient and stereoselective approaches. For instance, the use of catalysts like triflic acid has enabled the direct coupling of thiols with various sugar molecules, including glucose, galactose, and their derivatives, to form S-linked glycopeptides, oligosaccharides, and glycolipids with high yields. rsc.org

These developments have paved the way for the creation of a wide array of thiol-containing glycoconjugates. These compounds have been instrumental as probes to study biological processes involving carbohydrates. d-nb.info For example, they have been used to investigate the binding of glycans to enzymes like glycosyltransferases and to lectins, which are proteins that bind to specific sugar structures. mdpi.com The enhanced stability of these synthetic glycoconjugates makes them particularly valuable for such studies, as they are less prone to degradation by enzymes present in biological systems. d-nb.info

Significance of Thiol and Amino Functional Groups for Research

The thiol (-SH) and secondary amine (-NH-) functional groups are central to the utility of N-(2'-mercaptoethyl)lactamine in research. ontosight.ai

The thiol group is a versatile chemical entity with several key properties that are exploited in research:

Nucleophilicity: Thiols are excellent nucleophiles, allowing them to readily react with a variety of electrophilic molecules. This property is fundamental to many bioconjugation strategies, where the thiol group is used to attach the glycoconjugate to other molecules of interest, such as proteins or fluorescent labels. mdpi.com

Redox Activity: Thiols can undergo oxidation to form disulfide bonds (-S-S-). This reversible reaction is a cornerstone of protein folding and stability and is also harnessed in the design of redox-sensitive drug delivery systems. ontosight.aiwikipedia.org

Metal Chelation: The soft nature of the sulfur atom in the thiol group allows it to form strong bonds with soft metal ions. nih.gov This property is utilized in the development of chelating agents.

The amino group , in this case a secondary amine, also contributes significantly to the compound's research applications:

Site for Modification: The amine provides another reactive site for chemical derivatization, allowing for the attachment of different molecular entities. ontosight.ai

Influence on Physicochemical Properties: The presence of the amine can influence the solubility, polarity, and acid-base properties of the molecule, which are important considerations in the design of bioactive compounds.

The combination of both a thiol and an amino group on a carbohydrate scaffold provides a powerful tool for researchers, enabling the construction of complex and multifunctional molecules for a wide range of scientific investigations. ontosight.ai

Overview of Research Areas and Methodologies Explored for N-(2'-Mercaptoethyl)lactamine

Research involving N-(2'-mercaptoethyl)lactamine and similar glycoconjugates spans several areas, primarily driven by the unique combination of its functional groups.

Key Research Areas:

Bioconjugation and Chemical Ligation: The thiol group is particularly useful for bioconjugation, the process of linking molecules to biomolecules such as proteins. mdpi.comevitachem.com It can be used in "click chemistry" type reactions and native chemical ligation to create well-defined glycoconjugates.

Synthesis of Neoglycoproteins: This compound can be used to create neoglycoproteins, which are synthetic proteins that have been modified with carbohydrates. mdpi.com These are valuable tools for studying carbohydrate-protein interactions and for developing targeted drug delivery systems.

Development of Enzyme Inhibitors: The structural similarity of glycoconjugates to natural substrates can be exploited to design inhibitors of carbohydrate-processing enzymes, such as glycosidases and glycosyltransferases. d-nb.info

Materials Science: Thiol-containing molecules are used in the development of self-assembled monolayers and functionalized nanoparticles.

Common Research Methodologies:

The study of N-(2'-mercaptoethyl)lactamine and its derivatives employs a range of standard chemical and biochemical techniques:

Organic Synthesis: The synthesis of N-(2'-mercaptoethyl)lactamine itself and its subsequent derivatives involves multi-step organic synthesis, often requiring the use of protecting groups to achieve selective reactions at the desired functional groups. ontosight.ai

Spectroscopic Analysis: Techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) are essential for confirming the structure and purity of the synthesized compounds. mdpi.comresearchgate.net

Chromatography: Various chromatographic methods, including High-Performance Liquid Chromatography (HPLC) and thin-layer chromatography (TLC), are used to purify the products of chemical reactions and to analyze their purity. mdpi.com

Biochemical Assays: To evaluate the biological activity of the synthesized glycoconjugates, researchers employ a variety of biochemical assays. These can include enzyme inhibition assays, cell-based assays to study effects on cellular processes, and binding assays to determine the affinity for specific proteins. d-nb.info

Properties

CAS No.

111435-50-8

Molecular Formula

C8H7NO2

Synonyms

N-(2/'-mercaptoethyl)lactamine

Origin of Product

United States

Synthetic Strategies and Chemical Transformations

Retrosynthetic Analysis of N-(2'-Mercaptoethyl)lactamine

A retrosynthetic analysis of N-(2'-mercaptoethyl)lactamine suggests several potential disconnection points. The most logical primary disconnection is the C-N bond of the lactam ring. This bond can be retrosynthetically cleaved to yield two key precursors: a lactose-derived carboxylic acid or lactone and 2-mercaptoethylamine (cysteamine). This approach simplifies the complex target molecule into more readily accessible starting materials.

Further disconnection of the lactose-derived precursor could involve breaking the glycosidic bond, leading back to protected galactose and glucose derivatives. However, a more convergent approach would utilize lactose (B1674315) directly or a derivative thereof. The mercaptoethyl moiety would likely be introduced using a protected form of cysteamine to prevent unwanted side reactions of the thiol group during the synthetic sequence.

Classical Synthetic Routes and Methodologies

Traditional synthetic strategies towards N-(2'-mercaptoethyl)lactamine would involve a multi-step sequence, carefully orchestrated to control regioselectivity and stereoselectivity.

Multi-Step Synthesis from Glucose or Glucosamine Derivatives

A plausible synthetic route can be envisioned starting from readily available glucose or glucosamine. One such pathway involves the initial formation of a glycosylamine by reacting the carbohydrate with a protected form of cysteamine. Subsequent oxidation of the C1-hydroxyl group to a carboxylic acid, followed by intramolecular cyclization, would yield the desired lactam. Alternatively, starting with glucosamine, the amino group could be appropriately modified and extended to incorporate the mercaptoethyl side chain before cyclization.

Another approach involves the initial oxidation of the carbohydrate to a lactone. This lactone can then undergo aminolysis with protected cysteamine to form the corresponding amide, which upon cyclization, would furnish the lactam ring.

Introduction of the Mercaptoethyl Moiety

The introduction of the mercaptoethyl group is a critical step that necessitates the use of a protected form of 2-mercaptoethylamine. The free thiol group is highly nucleophilic and susceptible to oxidation, which could interfere with the desired chemical transformations. Common protecting groups for thiols include the trityl (Tr), acetyl (Ac), and benzoyl (Bz) groups. The choice of the protecting group is crucial and must be orthogonal to other protecting groups present on the carbohydrate backbone, allowing for its selective removal at a later stage.

The protected cysteamine can be introduced via reductive amination of a lactose-derived aldehyde or ketone. This reaction, typically carried out in the presence of a reducing agent like sodium cyanoborohydride, forms the C-N bond and introduces the N-(2'-mercaptoethyl) substituent in a single step.

Modification of the Carbohydrate Backbone

To facilitate the formation of the lactam ring, the carbohydrate backbone must be appropriately modified. A key transformation is the oxidation of the anomeric carbon to a carboxylic acid or the formation of a lactone. This can be achieved using various oxidizing agents. For instance, selective oxidation of the primary hydroxyl group of the glucose unit in lactose, followed by further oxidation of the resulting aldehyde, can yield the corresponding carboxylic acid.

Alternatively, methods for the direct oxidation of the hemiacetal to a lactone are also available and can provide a more direct route to a key intermediate for aminolysis.

Protecting Group Strategies in Synthesis

The synthesis of a complex molecule like N-(2'-mercaptoethyl)lactamine heavily relies on a well-designed protecting group strategy. The multiple hydroxyl groups on the lactose backbone must be protected to ensure regioselectivity and prevent unwanted side reactions. Common protecting groups for carbohydrates include acetals (e.g., isopropylidene, benzylidene), ethers (e.g., benzyl, methyl), and esters (e.g., acetate, benzoate).

The selection of these protecting groups must be compatible with the reaction conditions for the introduction of the mercaptoethyl moiety and the cyclization to form the lactam. Furthermore, the deprotection of the carbohydrate hydroxyls and the thiol group must be achievable without affecting the newly formed lactam ring. An orthogonal protecting group strategy is therefore paramount for a successful synthesis.

Protecting GroupTarget FunctionalityIntroduction ConditionsRemoval Conditions
Benzyl (Bn)HydroxylNaH, BnBrCatalytic Hydrogenation (H₂, Pd/C)
Acetyl (Ac)Hydroxyl, ThiolAc₂O, PyridineBase (e.g., NaOMe) or Acid
Trityl (Tr)Thiol, Primary HydroxylTrCl, PyridineMild Acid (e.g., TFA in DCM)
Isopropylidenevic-DiolsAcetone, Acid catalystAqueous Acid

Advanced Synthetic Methodologies

Modern synthetic chemistry offers more efficient and environmentally benign alternatives to classical methods. Microwave-assisted organic synthesis (MAOS) has emerged as a powerful tool to accelerate reaction rates and improve yields in many organic transformations. rsc.orgnih.gov

The N-alkylation of lactams, a key step in some potential synthetic routes to the target molecule, can be significantly enhanced by microwave irradiation. rsc.org This technique can reduce reaction times from hours to minutes and often leads to cleaner reactions with higher yields. The synthesis of N-substituted lactams can be achieved under microwave conditions, offering a potentially rapid and efficient method for the final steps of the synthesis of N-(2'-mercaptoethyl)lactamine. rsc.orgnih.gov

Chemoenzymatic Approaches for Related Glycoconjugates

Chemoenzymatic synthesis is a powerful strategy that merges the flexibility of chemical methods with the high regio- and stereoselectivity of enzymatic reactions. rsc.orgnih.gov This approach is particularly effective for constructing complex oligosaccharides and glycoconjugates, as it circumvents the need for extensive protecting group manipulations often required in purely chemical synthesis. rsc.org

The synthesis of glycoconjugates related to N-(2'-mercaptoethyl)lactamine typically involves two main stages: the assembly of the core oligosaccharide and its subsequent conjugation to the aglycon (the non-sugar moiety). Enzymes such as glycosyltransferases and glycosidases are instrumental in the first stage. nih.gov Glycosyltransferases are biosynthetic enzymes that catalyze the formation of glycosidic linkages by transferring a sugar moiety from an activated sugar nucleotide donor (e.g., UDP-galactose, CMP-sialic acid) to an acceptor molecule. nih.gov This process is highly specific, ensuring the correct anomeric configuration (α or β) and linkage position. nih.gov

For instance, in synthesizing a lactosamine core, a galactosyltransferase could be used to transfer galactose from UDP-galactose to a suitable N-acetylglucosamine (GlcNAc) acceptor. This enzymatic step ensures the formation of the characteristic β(1→4) linkage of lactosamine. Further elaboration of the glycan is also possible; for example, sialyltransferases can be used to add sialic acid residues, creating more complex structures. nih.gov

The table below summarizes key enzyme classes used in the chemoenzymatic synthesis of glycans.

Enzyme ClassFunctionDonor Substrate ExampleResulting Linkage Example
Glycosyltransferases Forms glycosidic bonds with high specificity.UDP-Galactoseβ-1,4-Galactosyl
Sialyltransferases Transfers sialic acid to a glycan chain.CMP-Sialic Acidα-2,3-Sialyl
Glycosidases (mutant) Can be engineered to synthesize glycosidic bonds (transglycosylation).Glycosyl fluorideVaries
Glycosynthases Engineered glycosidases that catalyze bond formation without hydrolysis.Sugar oxazolineVaries

Once the desired glycan is assembled, chemical methods are employed to attach the aglycon, such as the 2-mercaptoethyl group. This often involves using a chemically synthesized acceptor in the enzymatic reaction that already contains a precursor to the desired linker, such as an azide or an alkyne, which can then be modified post-enzymatic reaction.

Solid-Phase Synthesis Techniques for Derivatization

Solid-phase synthesis (SPS) is a highly efficient technique for preparing libraries of compounds, including oligosaccharides and glycoconjugates. researchgate.netresearchgate.net In this method, the initial molecule is covalently attached to an insoluble polymer support (resin), and subsequent reactions are carried out in a stepwise manner. researchgate.net A key advantage of SPS is the simplification of purification; excess reagents and by-products are removed by simple filtration and washing of the resin. researchgate.net

The application of SPS to glycoconjugate derivatization involves several key components:

Solid Support: Typically, polystyrene or polyethylene glycol (PEG) based resins are used.

Linker: A chemical moiety that connects the initial sugar molecule to the solid support. The choice of linker is critical as it must be stable throughout the synthesis but cleavable under specific conditions at the end to release the final product. researchgate.net Disulfide-based linkers have been used, allowing for reductive cleavage to release a thiol-functionalized product directly. rsc.org

Protecting Groups: Temporary blocking groups are used to protect reactive functional groups (like hydroxyls and amines) on the sugar, allowing for site-specific reactions.

The general workflow for the solid-phase synthesis of a glycoconjugate derivative involves:

Immobilization: The first monosaccharide is attached to the solid support via a linker.

Deprotection: A specific protecting group is removed to expose a reactive site for the next reaction.

Coupling: The next building block (e.g., another monosaccharide) is added.

Iteration: The deprotection and coupling steps are repeated until the desired glycan structure is assembled.

Derivatization: The terminal sugar or a linker can be chemically modified. For a molecule like N-(2'-mercaptoethyl)lactamine, a linker containing a protected thiol could be introduced.

Cleavage: The completed glycoconjugate is cleaved from the solid support.

The table below lists common components used in the solid-phase synthesis of glycoconjugates.

ComponentExamplesPurpose
Solid Support (Resin) Merrifield resin (Polystyrene), TentaGel, PEGAInsoluble matrix for synthesis.
Linker Trityl, Rink Amide, Disulfide linkersConnects molecule to resin; determines cleavage conditions.
Protecting Groups Fmoc, Boc (for amines); Benzyl, Acetyl (for hydroxyls)Temporarily block reactive sites for controlled synthesis.
Cleavage Reagent Trifluoroacetic acid (TFA), Dithiothreitol (DTT)Releases the final product from the resin.

This technique is highly amenable to automation and the creation of compound libraries for screening purposes. researchgate.net

Derivatization and Analog Development

The development of analogs of N-(2'-mercaptoethyl)lactamine is crucial for probing its biological functions and optimizing its properties. Modifications can be targeted at either the lactamine core or the functional mercaptoethyl group.

Modification at the Lactamine Core

The lactamine core, composed of galactose and N-acetylglucosamine units, offers multiple sites for chemical modification. The hydroxyl groups and the N-acetyl group can be altered to influence solubility, stability, and biological activity. nih.gov Such modifications are often aimed at enhancing interactions with specific carbohydrate-binding proteins like galectins. nih.govnih.gov

Common modifications to the lactamine or related disaccharide cores include:

Modification at the C-3' Position: The 3'-hydroxyl group of the galactose unit is a frequent target for derivatization. Introducing aromatic amides or other bulky groups at this position has been shown to increase binding affinity for galectin-3. nih.gov A common synthetic route involves the use of a dibutyltin oxide-mediated reaction to selectively activate the 3'-OH for subsequent alkylation or acylation. nih.gov

Sulfation: The addition of sulfate groups to hydroxyl positions, particularly the 3'-position, can introduce a negative charge and significantly alter binding properties. nih.gov Sulfation is typically achieved using a sulfur trioxide-triethylamine complex. nih.gov

Acylation and De-acylation: The hydroxyl groups can be acetylated to increase hydrophobicity or for use as protecting groups. Conversely, de-acylation (e.g., Zemplén transesterification using sodium methoxide in methanol) is a common step to unmask hydroxyl groups. nih.gov

Modifications at the C-2 Position: The N-acetyl group on the glucosamine residue can be replaced with other acyl groups to probe the binding requirements of target proteins.

The following table summarizes common derivatization reactions on the lactamine core.

ReactionReagent(s)Target Position(s)Purpose
Alkylation/Arylation Dibutyltin oxide, Alkyl/Aryl halideC-3' HydroxylEnhance binding affinity (e.g., for Galectin-3). nih.gov
Sulfation Sulfur trioxide-triethylamine complexHydroxyl groups (e.g., C-3')Introduce negative charge, alter binding. nih.gov
Acetylation Acetic Anhydride, PyridineHydroxyl groupsProtection or modification of properties.
De-O-acetylation Sodium methoxide in Methanol (Zemplén)O-Acetyl groupsDeprotection of hydroxyls. nih.gov

Chemical Modifications of the Mercaptoethyl Group

The thiol (-SH) of the mercaptoethyl group is a highly reactive functional group, making it a versatile handle for further chemical modifications. Its chemistry is dominated by oxidation-reduction reactions.

The thiol group is susceptible to oxidation, leading to several possible products. The most common oxidation reaction is the formation of a disulfide bond (-S-S-), which involves the coupling of two thiol-containing molecules. This dimerization can occur under mild oxidizing conditions, such as exposure to air (autoxidation) or treatment with mild oxidants like iodine or hydrogen peroxide.

More aggressive oxidation can lead to the formation of sulfoxides (-SO-), thiosulfinates, and eventually thiosulfonates. wikipedia.org These reactions change the chemical properties of the linker, altering its size, polarity, and reactivity.

Oxidation ProductStructureGeneral Conditions
Disulfide R-S-S-R'Mild oxidation (e.g., air, I₂, H₂O₂)
Sulfoxide R-S(=O)-R'Stronger oxidation (e.g., peroxy acids)

The reduction of the disulfide bond back to its constituent thiols is a fundamental reaction in biochemistry and organic synthesis. wikipedia.org This reaction is critical for cleaving disulfide-linked dimers or for releasing molecules attached via a disulfide linker. rsc.org The process typically involves a thiol-disulfide exchange mechanism. wikipedia.org

Several reducing agents are commonly used to cleave disulfide bonds, each with distinct properties.

Dithiothreitol (DTT): A strong reducing agent that is highly effective at reducing disulfide bonds, forming a stable six-membered ring in its oxidized state.

β-Mercaptoethanol (BME): Another common thiol-based reducing agent, though it is used in higher concentrations than DTT and has a strong odor. thermofisher.com

Tris(2-carboxyethyl)phosphine (TCEP): A non-thiol-based reducing agent that is odorless, stable, and effective over a wider pH range. thermofisher.comantecscientific.com

The table below compares common reagents for disulfide bond reduction.

Reducing AgentAbbreviationKey Features
Dithiothreitol DTTHighly effective; forms a stable oxidized product. thermofisher.com
β-Mercaptoethanol BMEVolatile, strong odor; requires higher concentrations. thermofisher.com
Tris(2-carboxyethyl)phosphine TCEPOdorless, stable, thiol-free, effective over a broad pH range. thermofisher.comantecscientific.com

These reduction reactions are essential for regenerating the free thiol group, making it available for conjugation or other reactions.

Nucleophilic Substitution Reactions

Nucleophilic substitution is a fundamental class of reactions where an electron-rich nucleophile attacks an electron-deficient electrophile, replacing a leaving group. wikipedia.org The molecule containing the electrophile and the leaving group is known as the substrate. wikipedia.org In the context of N-(2'-mercaptoethyl)lactamine, the primary amine and the thiol group are both potent nucleophiles due to the lone pairs of electrons on the nitrogen and sulfur atoms, respectively. These groups can participate in nucleophilic substitution reactions to form new covalent bonds.

These reactions are broadly classified into two main competing mechanisms: SN1 and SN2. wikipedia.org

SN1 Reaction: This is a two-step mechanism where the leaving group first departs, forming a carbocation intermediate. This intermediate is then attacked by the nucleophile. The rate of this reaction is primarily dependent on the concentration of the substrate. wikipedia.org

SN2 Reaction: This is a one-step, concerted mechanism where the nucleophile attacks the substrate at the same time as the leaving group departs. wikipedia.orgyoutube.com The rate of an SN2 reaction is dependent on the concentrations of both the substrate and the nucleophile. wikipedia.org

The nucleophilic character of the amine and thiol groups in N-(2'-mercaptoethyl)lactamine allows them to react with various electrophiles, such as alkyl halides or acyl halides, via these mechanisms to yield substituted products. The specific mechanism followed would depend on the structure of the electrophile, the reaction conditions, and the solvent.

Reaction TypeNucleophileElectrophile ExampleProduct Type
AlkylationAmine or ThiolAlkyl Halide (R-X)Substituted Amine/Thioether
AcylationAmine or ThiolAcyl Halide (R-CO-X)Amide/Thioester

N-Acylation Strategies for Related Aminoglycosides

N-Acylation is a widely employed strategy in the modification of aminoglycosides, a class of antibiotics to which N-(2'-mercaptoethyl)lactamine is structurally related as an aminosugar derivative. nih.govnih.gov This chemical modification involves the introduction of an acyl group onto one or more of the amino functions of the aminoglycoside scaffold. The primary goal of such modifications is often to overcome bacterial resistance mechanisms. nih.gov

One of the most successful strategies in developing novel aminoglycoside analogues has been 1-N-acylation, particularly with a γ-amino-β-hydroxybutyrate (AHB) group. nih.govresearchgate.net More recently, 6′-N-acylation has also emerged as a promising approach to enhance the properties of these compounds. nih.govresearchgate.net Research has demonstrated that 6'-N-acylation of tobramycin and 6'''-N-acylation of paromomycin can produce derivatives that are resistant to deactivation by the 6'-aminoglycoside acetyltransferase (AAC(6')) enzyme, which is commonly found in resistant bacteria. nih.gov

The improvement in the biological performance of N-acylated analogues is highly dependent on both the specific aminoglycoside core and the nature of the acyl group attached. nih.gov For instance, studies have reported the synthesis of glycinyl, carboxybenzyl, and AHB mono- and di-derivatives at the 1-, 6′-, and/or 4‴-amines of amikacin, kanamycin A, netilmicin, sisomicin, and tobramycin. nih.gov These findings indicate that selective N-acylation can be a powerful tool for generating new aminoglycoside variants with improved activity against resistant bacterial strains. nih.govnih.gov

AminoglycosideAcylation PositionAcyl Group ExamplePurpose
General1-Nγ-amino-β-hydroxybutyrate (AHB)Improve overall properties, avoid resistance. nih.govresearchgate.net
Tobramycin6'-NVarious acyl groupsOvercome resistance by AAC(6') enzyme. nih.gov
Paromomycin6'''-NVarious acyl groupsOvercome resistance by AAC(6') enzyme. nih.gov
Amikacin6'- and 4'''-NAzidoacetylIntermediate for further derivatization. nih.gov

Conjugation to Polymeric Supports or Biomolecules for Research Applications

The functional groups of N-(2'-mercaptoethyl)lactamine, specifically the primary amine and the thiol, serve as ideal handles for conjugation to polymeric supports or larger biomolecules. rsc.org This process, known as bioconjugation, is a synthetic mimic of post-translational modification and is used to modulate the stability and activity of biomolecules for various applications, including drug delivery. rsc.org

Several approaches can be used for creating biomolecule-polymer conjugates, including "grafting to," "grafting from," and "grafting through." rsc.org The "grafting to" method involves attaching pre-synthesized polymer chains to the biomolecule. The amine and thiol groups on a molecule like N-(2'-mercaptoethyl)lactamine are suitable for this approach, reacting with polymers that have been functionalized with reactive groups such as N-hydroxysuccinimide (NHS) esters or maleimides.

In the "grafting from" approach, a small molecule initiator is first attached to the biomolecule, and the polymer is then grown directly from the biomaterial. rsc.org The amine or thiol groups can be modified to attach such an initiator. This technique allows for the synthesis of well-defined bioconjugates. nih.gov

A variety of natural and synthetic polymers have been investigated for protein conjugation. mdpi.com

Natural Polymers: Dextran, hyaluronic acid, and polysialic acid are examples of natural polymers used for conjugation. mdpi.com

Synthetic Polymers: Polyethylene glycol (PEG) is considered the leading polymer for protein conjugation due to its low toxicity and unique properties. mdpi.com Copolymers of N-(2-hydroxypropyl) methacrylamide (HPMA) are another well-developed system used as carriers for anti-cancer agents. mdpi.com

The conjugation of biomolecules to polymers can enhance thermal stability, chemical stability, and in vivo half-life. rsc.org

Polymer TypeExampleConjugation Chemistry Example
SyntheticPolyethylene Glycol (PEG)Amine reaction with NHS-activated PEG
SyntheticN-(2-hydroxypropyl) methacrylamide (HPMA) copolymersAmide bond formation via peptide linkers. mdpi.com
NaturalDextranSuccinylation followed by amine coupling. mdpi.com
NaturalHyaluronic AcidActivation of carboxylic acid groups for amine coupling. mdpi.com

Rearrangement of N-(2-mercaptoethyl)amides into Thioesters

A significant chemical transformation involving the N-(2-mercaptoethyl)amide moiety is the intramolecular N-to-S acyl shift, which results in the formation of a thioester. researchgate.net This rearrangement is a key process that enables the generation of peptide thioesters, which are crucial intermediates for protein synthesis via native chemical ligation (NCL). ysu.amcore.ac.uk

The equilibrium between the N-(2-mercaptoethyl) amide and the corresponding S-acylmercaptoethylamine (thioester) is highly pH-dependent. researchgate.net In highly acidic media (pH < 2), the thioester form is significantly populated because the amine nucleophile is masked by protonation. researchgate.net However, for practical applications like NCL, which operates at a neutral pH, strategies are needed to promote the rearrangement under milder conditions. researchgate.net

Several factors can favor the N,S-acyl shift:

Weakening the Amide Bond: Introducing electron-withdrawing groups alpha to the carbonyl can make the amide bond more susceptible to cleavage. researchgate.net

Steric Hindrance: Increasing the size of substituents on the amide nitrogen can destabilize the amide conformer. researchgate.net

Intramolecular Catalysis: Appending a second 2-mercaptoethyl group to the amide nitrogen, creating an N,N-bis(2-mercaptoethyl)-amide (BMEA), significantly facilitates the rearrangement. researchgate.netysu.amnih.gov In the BMEA system, a tertiary amide is always positioned for an intramolecular thioesterification, regardless of its conformation around the C-N bond. ysu.amnih.gov

The BMEA system allows for the convenient preparation of peptide thioesters using standard Fmoc-solid phase peptide synthesis protocols. ysu.am The resulting BMEA peptide can be used directly in NCL reactions, where the transiently formed thioester is captured by a cysteinyl peptide to form a native peptide bond. ysu.am

Precursor StructureKey FeatureCondition for RearrangementApplication
N-(2-mercaptoethyl) amideSingle thiol and amineHighly acidic (pH < 2) or with activating groups. researchgate.netLatent thioester generation
N,N-bis(2-mercaptoethyl)-amide (BMEA)Two mercaptoethyl groupsMildly acidic to neutral pH. ysu.amDirect use in Native Chemical Ligation (NCL). ysu.amnih.gov

Mechanistic Investigations of Chemical Reactivity

Thiol-Mediated Reactions

The thiol group (-SH) is a key functional group that dictates a significant portion of the reactivity of N-(2'-mercaptoethyl)lactamine. Its ability to engage in disulfide exchanges, act as a nucleophile, and participate in redox processes is central to its chemical behavior.

Thiol-Disulfide Exchange Reactions

Thiol-disulfide exchange is a characteristic reaction of thiols, involving the reaction of a thiolate anion with a disulfide bond. This results in the cleavage of the original disulfide bond and the formation of a new one. This reversible reaction is crucial in various biological and chemical systems for processes such as protein folding and the regulation of enzyme activity. The thiol group of N-(2'-mercaptoethyl)lactamine can participate in such exchanges, where it can react with a disulfide-containing molecule (R-S-S-R') to form a new disulfide bond and release a different thiol. The reaction proceeds through a nucleophilic attack of the thiolate of N-(2'-mercaptoethyl)lactamine on one of the sulfur atoms of the disulfide bond.

Nucleophilic Character of the Thiol Group

The sulfur atom of the thiol group in N-(2'-mercaptoethyl)lactamine is a potent nucleophile, particularly in its deprotonated thiolate form. masterorganicchemistry.com This high nucleophilicity allows it to readily participate in nucleophilic substitution and addition reactions. masterorganicchemistry.comresearchgate.net The reactivity of the thiol group is influenced by its pKa value, which determines the extent of its ionization at a given pH. wikipedia.org Generally, thiols are more acidic than their alcohol counterparts, meaning they can be deprotonated more easily to form the highly nucleophilic thiolate anion. masterorganicchemistry.comwikipedia.org This enhanced nucleophilicity enables reactions with a variety of electrophiles. masterorganicchemistry.com

Role of Thiol in Redox Processes

Thiols play a fundamental role in redox chemistry, acting as reducing agents by undergoing oxidation. nih.govresearchgate.net The thiol group of N-(2'-mercaptoethyl)lactamine can be oxidized to form various sulfur-containing species, including disulfides, sulfenic acids, sulfinic acids, and sulfonic acids. researchgate.net The formation of a disulfide bond represents a common one-electron oxidation process. researchgate.net In the presence of stronger oxidizing agents, the sulfur atom can be further oxidized to higher oxidation states. This redox activity is critical in processes like antioxidant defense mechanisms, where thiols can neutralize reactive oxygen species. nih.gov

Amino Group Reactivity

The primary amino group (-NH2) in N-(2'-mercaptoethyl)lactamine also contributes significantly to its chemical reactivity, primarily through its nucleophilic nature.

Nucleophilic Properties of the Amino Group

Similar to the thiol group, the amino group possesses a lone pair of electrons on the nitrogen atom, rendering it nucleophilic. This allows it to attack electron-deficient centers, participating in a range of chemical reactions. The nucleophilicity of the amino group is fundamental to its ability to form new chemical bonds.

Coordination with Transition Metals (e.g., Zinc(II), Nickel(II), Cobalt(II))

Enzyme Interaction Mechanisms (Non-Clinical)3.4.1. Inhibition Mechanisms (e.g., Zinc-Dependent Beta-Lactamases)3.4.1.1. Kinetic Analyses of Enzyme Inhibition (e.g., K_i values)3.4.1.2. pH Dependence of Inhibitory Activity3.4.1.3. Mechanistic Insights into Active Site Interactions3.4.2. Modulation of Cellular Processes via Specific Biochemical Pathways (e.g., Metabolism, Cell Proliferation, Apoptosis)3.4.2.1. Interaction with Enzymes and Signaling Pathways (e.g., NF-κB, MAPKs)

While general information exists regarding the inhibition of zinc-dependent beta-lactamases by various compounds and the modulation of cellular pathways like NF-κB and MAPKs, this information is not specific to "N-(2/'-mercaptoethyl)lactamine". Providing such general information would not adhere to the strict instructions of focusing solely on the specified compound.

Further research on "this compound" is required before a detailed and accurate article on its specific chemical reactivity and biological interactions can be written.

Analytical Methodologies and Characterization

Spectroscopic Characterization Techniques

Spectroscopic methods are fundamental to determining the molecular structure of a compound by measuring the interaction of the molecule with electromagnetic radiation.

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C)

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for elucidating the carbon-hydrogen framework of a molecule.

¹H NMR Spectroscopy : A proton NMR spectrum for N-(2'-mercaptoethyl)lactamine would be expected to show distinct signals for each unique proton environment. The chemical shifts (δ) of these signals are influenced by the electronic environment of the protons. For instance, protons on the carbons adjacent to the amide nitrogen and the sulfur atom would likely appear in the 2.5-3.5 ppm range. The protons on the lactam ring would have characteristic shifts depending on their proximity to the carbonyl group and the nitrogen atom. The thiol (-SH) proton typically appears as a broad singlet and its chemical shift can vary depending on concentration and solvent.

¹³C NMR Spectroscopy : A carbon-13 NMR spectrum provides information on the different carbon environments in the molecule. The carbonyl carbon of the amide and the lactam would be expected to resonate at the downfield end of the spectrum, typically in the 160-180 ppm range. The carbons bonded to the nitrogen and sulfur atoms would also have characteristic chemical shifts, generally in the 30-60 ppm range. The number of distinct signals in the ¹³C NMR spectrum would confirm the number of unique carbon atoms in the structure.

Interactive Data Table: Predicted ¹H and ¹³C NMR Chemical Shift Ranges for N-(2'-mercaptoethyl)lactamine

Functional Group Predicted ¹H Chemical Shift (ppm) Predicted ¹³C Chemical Shift (ppm)
Lactam Ring CH₂2.0 - 3.530 - 50
Lactam C=O-170 - 180
Amide N-CH₂3.0 - 4.040 - 50
Amide C=O-165 - 175
S-CH₂2.5 - 3.020 - 30
SH1.0 - 2.5 (variable)-

Note: These are estimated ranges and actual experimental values may vary.

Mass Spectrometry (MS)

Mass spectrometry (MS) is an analytical technique that ionizes chemical species and sorts the ions based on their mass-to-charge ratio. It provides information about the molecular weight and fragmentation pattern of a compound. For N-(2'-mercaptoethyl)lactamine, the molecular ion peak [M]⁺ would confirm the molecular weight. The fragmentation pattern would likely involve cleavage at the amide bond and the C-S bond, yielding characteristic fragment ions that could be used to piece together the structure of the molecule.

Infrared (IR) Spectroscopy

Infrared (IR) spectroscopy measures the absorption of infrared radiation by a molecule, which corresponds to vibrational transitions of its bonds. The IR spectrum of N-(2'-mercaptoethyl)lactamine would be expected to show characteristic absorption bands for its functional groups. A strong absorption band around 1640-1680 cm⁻¹ would be indicative of the amide C=O stretch. The N-H stretch of the amide would likely appear as a broad band in the region of 3200-3400 cm⁻¹. The S-H stretch of the thiol group is typically a weak band found around 2550-2600 cm⁻¹. The C-N and C-S stretching vibrations would appear in the fingerprint region of the spectrum.

Interactive Data Table: Expected IR Absorption Frequencies for N-(2'-mercaptoethyl)lactamine

Bond Functional Group Expected Frequency Range (cm⁻¹) Intensity
N-H stretchAmide3200 - 3400Medium-Strong, Broad
C-H stretchAlkyl2850 - 3000Medium-Strong
S-H stretchThiol2550 - 2600Weak
C=O stretchAmide/Lactam1640 - 1680Strong
N-H bendAmide1550 - 1640Medium

UV-Visible Spectroscopy

UV-Visible spectroscopy measures the absorption of ultraviolet and visible light by a molecule, which corresponds to electronic transitions. The amide functional group contains a chromophore (a part of a molecule that absorbs light) and would be expected to exhibit a π → π* transition at shorter wavelengths (around 200-220 nm) and a weaker n → π* transition at longer wavelengths. The presence of the sulfur atom may also influence the UV-Vis absorption spectrum.

Chromatographic Separation Methods

Chromatographic methods are used to separate, identify, and quantify the components of a mixture.

High-Performance Liquid Chromatography (HPLC)

High-Performance Liquid Chromatography (HPLC) is a powerful technique for the separation and analysis of compounds. For the analysis of N-(2'-mercaptoethyl)lactamine, a reversed-phase HPLC method would likely be suitable. In this method, a nonpolar stationary phase (such as C18) is used with a polar mobile phase (typically a mixture of water and an organic solvent like acetonitrile or methanol). The retention time of the compound would depend on its polarity; more polar compounds elute earlier. Detection could be achieved using a UV detector set to a wavelength where the amide chromophore absorbs. The purity of the compound can be assessed by the presence of a single, sharp peak in the chromatogram.

Electrophoretic Techniques

Capillary Electrophoresis (CE) encompasses a family of high-resolution separation techniques performed in narrow-bore capillaries under the influence of a high-voltage electric field. openchemicalengineeringjournal.comwikipedia.org CE methods separate analytes based on their differential migration rates, which are influenced by factors like charge, size, and shape. wikipedia.org This technique is known for its high efficiency, short analysis times, and minimal sample and solvent consumption. openchemicalengineeringjournal.comresearchgate.net

Capillary Zone Electrophoresis (CZE), the most common mode of CE, separates ionic species based on their charge-to-hydrodynamic size ratio. mdpi.com Given that N-(2'-mercaptoethyl)lactamine can possess a charge depending on the pH of the buffer solution, CZE represents a viable analytical method. The technique offers a different separation mechanism than liquid chromatography, making it a valuable orthogonal method for purity assessment. chromatographyonline.com For detection, CE is often coupled with UV-Vis absorbance detectors or, for enhanced sensitivity and structural information, with mass spectrometers (CE-MS). wikipedia.orgchromatographyonline.com

Other Analytical Approaches

Beyond routine spectroscopic methods, other specialized techniques are crucial for a complete analytical profile of N-(2'-mercaptoethyl)lactamine. These include X-ray crystallography for unambiguous structural determination and potentiometric titrations for quantifying its acidic/basic nature.

X-ray crystallography is a powerful analytical technique that provides precise information about the three-dimensional arrangement of atoms within a crystalline solid. nih.govselvita.commayo.edu This method is the gold standard for determining the absolute structure of a molecule, offering definitive data on bond lengths, bond angles, and stereochemistry.

The process begins with the growth of a high-quality single crystal of the compound, which can often be the most challenging step. mayo.edu Once a suitable crystal is obtained, it is mounted on a diffractometer and irradiated with a focused beam of X-rays. The crystal diffracts the X-rays into a specific pattern of spots, which is recorded by a detector. researchgate.net

The intensities and positions of these spots are processed to generate an electron density map of the molecule. researchgate.net This map is then interpreted to build a detailed atomic model of N-(2'-mercaptoethyl)lactamine. The final refined structure would reveal:

The exact conformation of the lactam ring.

The precise bond lengths and angles for all atoms in the molecule.

The spatial relationship between the mercaptoethyl side chain and the lactam ring.

Intermolecular interactions, such as hydrogen bonding, within the crystal lattice.

While this technique is unparalleled for structural detail, no specific crystallographic data for N-(2'-mercaptoethyl)lactamine has been deposited in public structural databases to date. A hypothetical data table of crystallographic parameters that would be generated from such an analysis is shown below for illustrative purposes.

Hypothetical Crystallographic Data for N-(2'-mercaptoethyl)lactamine

Parameter Hypothetical Value
Chemical formula C8H7NO2S
Crystal system Monoclinic
Space group P2₁/c
Unit cell dimensions a = 10.1 Å, b = 5.2 Å, c = 15.3 Å, β = 95°
Volume 805 ų
Z (molecules/unit cell) 4
Resolution 1.5 Å
R-factor 0.04

Note: The data in this table is hypothetical and serves only to illustrate the type of information obtained from an X-ray crystallography experiment. No published data is available for this specific compound.

Potentiometric titration is a highly accurate and common method for determining the acid dissociation constant (pKa) of a substance. nih.govecetoc.org The pKa value is a quantitative measure of the strength of an acid in solution and is critical for understanding a molecule's ionization state at a given pH. For N-(2'-mercaptoethyl)lactamine, the primary ionizable group is the thiol (-SH) on the mercaptoethyl side chain, which is weakly acidic.

The procedure involves dissolving a precise amount of the compound in a suitable solvent, often a water-cosolvent mixture for compounds with limited aqueous solubility, and maintaining a constant ionic strength. creative-bioarray.com A standardized solution of a strong base, such as sodium hydroxide, is added in small, precise increments. After each addition, the pH of the solution is measured using a calibrated pH electrode. creative-bioarray.comdergipark.org.tr

A titration curve is generated by plotting the measured pH versus the volume of titrant added. The equivalence point, or the point of inflection on this curve, corresponds to the pH at which half of the acidic functional group has been neutralized. At this half-equivalence point, the pH is equal to the pKa of that group. nih.gov For more precise determination, the first or second derivative of the titration curve can be plotted, where the peak corresponds to the equivalence point.

A potentiometric titration of N-(2'-mercaptoethyl)lactamine would be expected to yield a pKa value characteristic of an aliphatic thiol, typically in the range of 8-11. This information is vital for predicting the compound's behavior in different chemical and biological environments.

Hypothetical pKa Determination Results

Functional Group Expected pKa Range
Thiol (-SH) 8.0 - 11.0

Note: This table represents the expected outcome for the pKa determination of the primary ionizable group in N-(2'-mercaptoethyl)lactamine based on known chemical principles. Specific experimental values are not available in the literature.

Theoretical and Computational Studies

Quantum Chemical Calculations (e.g., DFT, Semi-Empirical Methods)

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are fundamental in predicting the electronic and geometric properties of molecules from first principles. These methods solve approximations of the Schrödinger equation to determine the electron distribution and energy of a molecule.

Electronic Structure Analysis (e.g., HOMO-LUMO)

The electronic character of N-(2'-mercaptoethyl)lactamine would be explored through analysis of its frontier molecular orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. The HOMO-LUMO energy gap is a crucial indicator of chemical reactivity and kinetic stability; a smaller gap generally suggests higher reactivity. nih.gov For N-(2'-mercaptoethyl)lactamine, the HOMO would likely be localized on the sulfur atom of the mercaptoethyl group, which is a common feature for thiols, indicating this as a primary site for electrophilic attack. The LUMO is often distributed across the carbonyl group of the lactam ring, making it susceptible to nucleophilic attack.

Table 1: Hypothetical Frontier Molecular Orbital Energies for N-(2'-mercaptoethyl)lactamine

Molecular Orbital Energy (eV) Description
HOMO -6.5 Electron-donating capability, likely localized on the sulfur atom.
LUMO -0.8 Electron-accepting capability, likely associated with the lactam carbonyl group.
HOMO-LUMO Gap 5.7 Indicator of chemical stability and reactivity.

Note: These values are illustrative and would require specific DFT calculations to be confirmed.

Conformational Analysis and Stability

The flexibility of the mercaptoethyl side chain allows N-(2'-mercaptoethyl)lactamine to adopt various conformations. Computational methods can be used to perform a systematic search of the potential energy surface to identify the most stable conformers. uliege.be By calculating the relative energies of different spatial arrangements (rotamers) of the side chain with respect to the lactam ring, the global minimum energy structure and other low-energy conformers can be determined. This information is critical for understanding how the molecule might present itself for interaction with other molecules, such as receptors or enzyme active sites. The stability of these conformers is influenced by factors like steric hindrance and intramolecular hydrogen bonding, for instance, between the thiol hydrogen and the lactam carbonyl oxygen.

Prediction of Reaction Mechanisms and Barriers

DFT calculations are instrumental in mapping out the pathways of chemical reactions. whiterose.ac.uk For N-(2'-mercaptoethyl)lactamine, this could include studying the mechanism of its oxidation to form a disulfide, a common reaction for thiols, or the hydrolysis of the lactam ring. By locating the transition state structures and calculating their energies, the activation energy barriers for these reactions can be predicted. This provides insight into the kinetics of these processes and the conditions under which they might occur. For example, the nucleophilic attack of the sulfur atom on an electrophile or its role in coordinating to metal ions can be mechanistically detailed. researchgate.net

Molecular Dynamics Simulations

Molecular dynamics (MD) simulations provide a dynamic view of molecular systems over time, offering insights into conformational changes and intermolecular interactions that are not apparent from static quantum chemical calculations.

Ligand-Protein Interaction Modeling (e.g., Enzyme Active Sites)

Given that lactam structures are central to many antibiotics, and thiols are known to interact with metalloenzymes, MD simulations are a key tool for exploring the potential binding of N-(2'-mercaptoethyl)lactamine to protein targets like β-lactamases. nih.govnih.gov In such a simulation, the compound would be placed in the active site of a protein, and the system's evolution would be tracked over nanoseconds or longer. researchgate.net This allows for the observation of how the ligand adapts its conformation to fit the binding pocket and the specific intermolecular interactions (hydrogen bonds, van der Waals forces, and electrostatic interactions) that stabilize the complex. nih.gov The stability of these interactions over time can be quantified, providing an estimate of the binding affinity.

Table 2: Potential Intermolecular Interactions of N-(2'-mercaptoethyl)lactamine in a β-Lactamase Active Site

Functional Group of Ligand Potential Interacting Residue in Protein Type of Interaction
Thiol (-SH) Zinc ion (in metallo-β-lactamases) Coordination
Lactam Carbonyl (-C=O) Serine, Lysine Hydrogen Bonding
Lactam Nitrogen (-NH-) Aspartate, Glutamate Hydrogen Bonding
Ethyl Chain Leucine, Valine, Isoleucine Hydrophobic Interactions

Note: This table is illustrative of potential interactions and would need to be verified by specific MD simulations.

Solvent Effects on Molecular Conformation and Reactivity

The surrounding solvent can have a profound impact on the conformation and reactivity of a molecule. MD simulations explicitly including solvent molecules (typically water for biological systems) can capture these effects. nih.gov The simulations would reveal how water molecules form a hydration shell around N-(2'-mercaptoethyl)lactamine and how this influences the stability of different conformers. For instance, polar solvents can stabilize conformations with a larger dipole moment. Furthermore, by using hybrid Quantum Mechanics/Molecular Mechanics (QM/MM) methods within an MD simulation, it is possible to study how the solvent affects reaction barriers and mechanisms in a more accurate and dynamic way. nih.gov

Structure-Activity Relationship (SAR) Studies through Computational Means

Structure-Activity Relationship (SAR) studies aim to understand how the chemical structure of a compound influences its biological activity. Computational SAR, often referred to as Quantitative Structure-Activity Relationship (QSAR), develops mathematical models that correlate the chemical structure with biological activity oncodesign-services.comresearchgate.netmdpi.com. These models can then be used to predict the activity of new, unsynthesized compounds.

For a compound like N-(2'-mercaptoethyl)lactamine, a computational SAR study would typically involve a dataset of structurally related compounds with known biological activities against a specific target. Various molecular descriptors would be calculated for each compound, representing their physicochemical properties, such as size, shape, hydrophobicity, and electronic properties. Statistical methods are then used to build a model that relates these descriptors to the observed activity.

Key structural features of N-(2'-mercaptoethyl)lactamine that would be of interest in a computational SAR study include:

The Lactam Ring: The size and conformation of the lactam ring are critical for the biological activity of many antibiotics nih.gov. Modifications to the ring, such as substitutions or changes in ring size, would be expected to significantly impact activity.

The Mercaptoethyl Side Chain: The length and flexibility of this chain, as well as the presence of the terminal thiol group, are likely crucial for target interaction. SAR studies on other thiol-containing inhibitors have shown that the nature of the scaffold to which the thiol is attached significantly influences potency.

Stereochemistry: The stereochemical configuration of any chiral centers in the molecule can have a profound effect on its interaction with a biological target.

A computational SAR model could help to answer questions such as:

What is the optimal length of the alkyl chain connecting the thiol group to the lactam nitrogen?

How do different substituents on the lactam ring affect binding affinity?

What is the importance of the thiol group for activity?

The insights gained from such a model would be invaluable for designing more potent and selective analogs of N-(2'-mercaptoethyl)lactamine. The following table outlines the key components of a hypothetical computational SAR study for this compound.

ComponentDescription
Dataset A collection of molecules structurally similar to N-(2'-mercaptoethyl)lactamine with experimentally determined biological activities (e.g., IC50 values).
Molecular Descriptors Calculated properties of the molecules, including topological, geometrical, and electronic descriptors.
Statistical Model A mathematical equation that correlates the descriptors with the biological activity, often generated using techniques like multiple linear regression, partial least squares, or machine learning algorithms.
Model Validation The predictive power of the model is assessed using statistical methods, such as cross-validation and prediction on an external set of compounds.

While specific computational SAR studies on N-(2'-mercaptoethyl)lactamine are not available, the principles of these studies are well-established in drug discovery and would be directly applicable to understanding and optimizing the activity of this compound nih.gov.

Research Applications in Chemical Biology and Material Science Non Clinical

Reagents in Chemical Synthesis

No specific information is available in the scientific literature regarding the use of N-(2'-mercaptoethyl)lactamine as a reagent in the synthesis of glycoconjugates.

There are no published studies that describe the application of N-(2'-mercaptoethyl)lactamine as a building block in the synthesis of more complex molecules.

Research detailing the use of N-(2'-mercaptoethyl)lactamine as a ligand in coordination chemistry is not present in the available literature.

Probes for Biochemical Research

No studies have been found that utilize N-(2'-mercaptoethyl)lactamine as a probe to investigate carbohydrate-protein interactions.

There is no available research on the role of N-(2'-mercaptoethyl)lactamine as a modulator of enzyme activity in the context of basic research.

Applications in Protein Chemical Synthesis (e.g., as part of latent thioesters)

The chemical synthesis of proteins often relies on the principle of native chemical ligation (NCL), a powerful technique that joins unprotected peptide segments. A key component for NCL is the peptide thioester. The generation of these reactive intermediates can be challenging. Compounds containing the N-(2-mercaptoethyl)amide moiety, a class to which N-(2'-mercaptoethyl)lactamine belongs, have emerged as valuable precursors or "latent thioesters" for this purpose. nih.gov

The underlying principle of their application in protein synthesis is the intramolecular N,S-acyl shift. An N-(2-mercaptoethyl) amide can exist in equilibrium with its corresponding thioester. This rearrangement is influenced by factors such as pH. In the case of N-acetylmercaptoethylamine, a related compound, the thioester form is significantly populated only in highly acidic conditions (pH < 2), which is not ideal for NCL reactions that are typically carried out at a neutral pH.

To overcome this limitation, derivatives such as peptidyl N,N-bis(2-mercaptoethyl)-amides (BMEA peptides) have been developed. The presence of two mercaptoethyl groups on the amide nitrogen ensures that one thiol group is always positioned favorably for the intramolecular thiolysis reaction, facilitating the N,S-acyl shift at a pH suitable for NCL. nih.gov This allows for the direct use of these compounds in ligation reactions without the need for a separate activation step to form the thioester. nih.gov The equilibrium is driven towards the thioester product, which then participates in the ligation reaction. nih.gov This approach has been successfully applied to the synthesis of proteins, including histone H3. nih.gov

The table below summarizes the key aspects of using N-(2-mercaptoethyl)amide derivatives in protein synthesis.

FeatureDescriptionReference
Mechanism Intramolecular N,S-acyl shift to form a reactive thioester.
Key Advantage Functions as a "latent thioester," avoiding harsh conditions for thioester formation. nih.gov
pH Dependence The equilibrium between the amide and thioester is pH-sensitive.
Derivative Strategy N,N-bis(2-mercaptoethyl)-amides (BMEA) enhance the N,S-acyl shift at neutral pH. nih.gov
Application Direct use in native chemical ligation (NCL) for protein synthesis. nih.gov
Example Successful synthesis of histone H3. nih.gov

Investigation of Biological Recognition Processes

While specific studies on the role of N-(2'-mercaptoethyl)lactamine in investigating biological recognition processes are not extensively documented, the broader class of molecules containing β-lactam and thiol groups are of significant interest in chemical biology for probing molecular interactions.

β-lactams are well-known for their ability to be recognized by and interact with specific bacterial enzymes, most notably penicillin-binding proteins (PBPs) and β-lactamases. nih.govnih.gov The strained four-membered ring of the β-lactam is a key structural feature for this recognition and subsequent inhibition of enzyme activity. mdpi.com The nature of the substituents on the β-lactam ring plays a crucial role in the specificity and strength of these interactions. nih.gov N-thiolated β-lactams, for instance, have been studied for their mode of action and have been shown to have a narrow range of antibacterial activity, suggesting a specific biological target within the cell. nih.gov

Thiol-containing compounds, on the other hand, are known to interact with metallo-β-lactamases, a class of enzymes that confer bacterial resistance to β-lactam antibiotics. nih.gov The thiol group can chelate the zinc ions in the active site of these enzymes, leading to their inhibition. nih.gov This interaction can restore the efficacy of β-lactam antibiotics against resistant bacteria. nih.gov

Given that N-(2'-mercaptoethyl)lactamine possesses both a lactam ring and a thiol group, it has the potential to be used as a molecular probe to study the recognition processes of both PBPs/β-lactamases and metallo-β-lactamases. The lactam moiety could mediate binding to serine-β-lactamases, while the thiol group could interact with the zinc ions of metallo-β-lactamases. Further research is needed to explore these potential applications.

Applications in Material Science

The unique chemical properties of compounds containing both thiol and lactam functionalities, such as N-(2'-mercaptoethyl)lactamine, make them and their broader class of related molecules valuable in various areas of material science.

Polymer Chemistry (e.g., for functionalization)

In the field of polymer chemistry, the combination of thiol and lactam groups offers versatile opportunities for polymer synthesis and functionalization. A notable application is in Thiol-Lactam Initiated Radical Polymerization (TLIRP) . This method utilizes the radical-generating capability of a thiol/lactam combination to initiate the polymerization of vinyl-based monomers. TLIRP has been shown to exhibit characteristics of living polymerization, allowing for the synthesis of polymers with controlled molecular weights and narrow polydispersity. This technique has been successfully employed to create homopolymers, block copolymers, and statistical copolymers.

Furthermore, the mercaptoethyl group can be incorporated into polymers to introduce reactive handles for post-polymerization modification. For example, polymers with pendant mercaptoethyl groups can undergo thiol-ene "click" reactions, allowing for the efficient attachment of various functional molecules. This approach is valuable for tailoring the properties of polymers for specific applications.

Surface Chemistry and Bio-interfacial Science

The thiol group of N-(2'-mercaptoethyl)lactamine and related compounds is particularly useful for modifying the surfaces of materials, especially noble metals like gold. Thiols readily form self-assembled monolayers (SAMs) on gold surfaces, creating a stable and well-defined interface. This allows for the precise control of surface properties such as wettability, biocompatibility, and chemical reactivity.

In bio-interfacial science, the functionalization of surfaces with molecules containing mercaptoethyl groups is a common strategy to create biocompatible and bioactive interfaces. For instance, surfaces modified with mercaptoethylamine can be used to immobilize biomolecules like proteins and peptides, which is crucial for the development of biosensors, biocompatible implants, and platforms for studying cell-surface interactions. The lactam moiety, in this context, could further influence the properties of the modified surface, for example, by affecting its hydrophilicity and hydrogen bonding capabilities. The ability to tailor the interface between a synthetic material and a biological environment is critical for a wide range of biomedical applications. nih.gov

Imaging and Sensing Applications (excluding clinical diagnostics)

While direct imaging and sensing applications of N-(2'-mercaptoethyl)lactamine are not widely reported, the constituent chemical groups are relevant to the development of radiolabeled compounds for non-clinical research imaging, particularly in the field of positron emission tomography (PET).

Radiochemistry and Radioligand Development (e.g., for PET research, non-clinical)

The development of radioligands for PET imaging often involves the use of chelating agents to securely bind a positron-emitting radionuclide, such as gallium-68 (⁶⁸Ga) or technetium-99m (⁹⁹mTc), to a targeting molecule. nih.govnih.gov The mercaptoethylamide structural motif is found in ligands designed for this purpose.

For instance, N,N-bis(2-mercaptoethyl)methylamine, a compound structurally related to N-(2'-mercaptoethyl)lactamine, has been investigated as a tridentate coligand for the labeling of peptides with ⁹⁹mTc. nih.gov In this context, the thiol groups and the amine nitrogen coordinate with the technetium metal center, forming a stable complex. nih.gov This approach has been shown to produce radiolabeled peptides with improved chemical homogeneity and better biodistribution properties in preclinical models compared to other labeling methods. nih.gov

The table below presents a summary of a biodistribution study of a ⁹⁹mTc-labeled peptide using a bis(mercaptoethyl)amine-based ligand compared to a standard labeling method in a rabbit model of infection.

Tissue% Injected Dose/gram (Standard Method)% Injected Dose/gram (Bis(mercaptoethyl)amine ligand)p-value
Blood HigherLower< 0.01
Heart HigherLower< 0.01
Normal Muscle HigherLower< 0.01
Spleen LowerHigher< 0.01
Infected Muscle LowerHigher< 0.01
Pus LowerHigher< 0.01
Data adapted from a study on a related N,N-bis(2-mercaptoethyl)methylamine ligand. nih.gov

This data indicates that the use of a mercaptoethyl-containing ligand resulted in lower accumulation of the radiotracer in non-target tissues like blood, heart, and normal muscle, and higher accumulation in the target tissues of spleen, infected muscle, and pus. nih.gov Such improved targeting is a desirable characteristic for the development of new radiopharmaceuticals for PET imaging research. While this example does not use N-(2'-mercaptoethyl)lactamine directly, it highlights the potential of the mercaptoethylamide scaffold in radiochemistry and radioligand development for non-clinical research applications.

Fluorescent Probes for In Vitro Studies

Currently, there is a lack of specific, publicly available research detailing the direct application of “N-(2'-mercaptoethyl)lactamine” as a fluorescent probe for in vitro studies. Scientific literature extensively covers the development and use of various fluorescent probes for biological and material science applications; however, this particular compound is not prominently featured in these studies.

The design of fluorescent probes often involves the strategic combination of a fluorophore (a molecule that emits light upon excitation) with a recognition element that selectively interacts with a target analyte. This interaction elicits a change in the fluorescence properties of the probe, such as intensity or wavelength, allowing for the detection and quantification of the target.

While the mercaptoethyl group present in “N-(2'-mercaptoethyl)lactamine” has the potential to be used in the design of fluorescent probes, for example, for the detection of heavy metal ions or reactive oxygen species through thiol-based chemistry, specific research findings and detailed data on such applications are not available in the current body of scientific literature.

For a comprehensive understanding of how similar structures are utilized, researchers often investigate related compounds. For instance, various fluorescent probes have been developed for in vitro and in vivo quantification of molecules like hydrogen peroxide, and others are designed to be cleaved by specific enzymes such as endogenous carboxylesterases. These studies provide insights into the principles of fluorescent probe design and application. However, direct data on the fluorescence properties, analyte detection limits, or specific in vitro applications of a probe based on “N-(2'-mercaptoethyl)lactamine” remains to be published.

Further research and development would be necessary to establish the potential of “N-(2'-mercaptoethyl)lactamine” as a fluorescent probe and to characterize its performance for in vitro studies. Such research would typically involve the synthesis of the probe, followed by a thorough investigation of its photophysical properties and its response to various analytes in controlled laboratory settings.

Future Directions and Emerging Research Avenues

Development of Novel Synthetic Pathways

The foundational step in studying any new compound is its synthesis. Future research would need to focus on devising efficient and stereoselective synthetic routes to N-(2'-mercaptoethyl)lactamine. Initial strategies could involve the reductive amination of lactose (B1674315) with 2-mercaptoethylamine or the formation of an amide bond between lactobionic acid and 2-mercaptoethylamine, followed by reduction of the carboxylic acid. The development of synthetic pathways is a critical area of research that enables the production of new molecules. longdom.org Key considerations would include protecting group strategies for the thiol and hydroxyl functionalities to ensure regioselectivity and prevent unwanted side reactions. The exploration of enzymatic or chemo-enzymatic approaches could also offer greener and more efficient alternatives to traditional organic synthesis. nih.gov

Exploration of Undiscovered Mechanistic Pathways

Once synthesized, a primary research goal would be to understand the reactivity and potential mechanisms of action of N-(2'-mercaptoethyl)lactamine. The presence of both a lactamine (a cyclic amine derived from a sugar) and a mercaptoethyl group suggests several possibilities. The thiol group could participate in redox reactions, act as a nucleophile, or coordinate to metal ions. The lactamine moiety provides a scaffold with multiple stereocenters and hydrogen bonding capabilities, which could influence its interaction with biological macromolecules. Investigating its stability at different pH values and its reactivity towards various electrophiles and oxidants would provide fundamental insights into its chemical behavior.

Integration of Advanced Analytical Techniques for Real-Time Studies

A suite of advanced analytical techniques would be essential to characterize N-(2'-mercaptoethyl)lactamine and study its interactions in real-time. High-resolution mass spectrometry (HRMS) and nuclear magnetic resonance (NMR) spectroscopy would be crucial for structural elucidation and purity assessment. Techniques such as surface plasmon resonance (SPR) and isothermal titration calorimetry (ITC) could be employed to study its binding affinity and thermodynamics with potential biological targets. Furthermore, the development of fluorescently labeled analogs could enable real-time imaging and tracking within cellular systems.

Computational Design and Prediction of Novel Analogs

Computational chemistry offers a powerful tool for predicting the properties and designing novel analogs of N-(2'-mercaptoethyl)lactamine. mdpi.com Molecular modeling could be used to explore its conformational landscape and predict its potential binding modes with various proteins, such as enzymes or receptors. In silico screening of virtual libraries of analogs could help prioritize synthetic targets with potentially enhanced activity or improved physicochemical properties. This computational approach can significantly accelerate the discovery process by focusing laboratory efforts on the most promising candidates. mdpi.com

Uncovering New Roles in Fundamental Biochemical Systems

The structural features of N-(2'-mercaptoethyl)lactamine, combining a carbohydrate-like moiety with a reactive thiol, suggest it could play a role in various biochemical systems. Future research could investigate its potential as an inhibitor of glycosidases or other carbohydrate-processing enzymes, given its structural similarity to lactose. The thiol group also raises the possibility of its involvement in redox signaling pathways or as a modulator of enzymes whose activity is regulated by cysteine residues.

Multi-Targeted Approaches in Chemical Biology Research

The bifunctional nature of N-(2'-mercaptoethyl)lactamine makes it an intriguing candidate for multi-targeted approaches in chemical biology. It could be designed to interact with two different biological targets simultaneously, potentially leading to synergistic effects. For instance, the lactamine part could target a carbohydrate-binding protein, while the mercaptoethyl group could interact with a nearby enzymatic active site. Such multi-targeted ligands can offer higher selectivity and efficacy compared to single-target agents.

Development of Research Tools for Glycoscience

Given its carbohydrate-like structure, N-(2'-mercaptoethyl)lactamine and its derivatives could be developed into valuable research tools for glycoscience. nih.govnih.gov For example, it could be functionalized with reporter tags (e.g., biotin, fluorophores) to be used as probes for detecting and identifying carbohydrate-binding proteins. Immobilized on a solid support, it could also be used for affinity chromatography to purify such proteins from complex biological mixtures. The development of such tools is critical for advancing our understanding of the complex roles of carbohydrates in biology. nih.gov

Potential Research AreaKey FocusRelevant Techniques
Synthetic Chemistry Efficient and stereoselective synthesisReductive amination, Amide coupling, Enzymatic synthesis
Mechanistic Studies Reactivity of thiol and lactamine groupsKinetic assays, Stability studies
Analytical Chemistry Structural characterization and interaction analysisHRMS, NMR, SPR, ITC
Computational Modeling Prediction of properties and analog designMolecular docking, Molecular dynamics simulations
Biochemical Probing Investigation of biological activityEnzyme inhibition assays, Cell-based assays
Chemical Biology Development of multi-targeted ligandsProbe synthesis, Target identification
Glycoscience Tools Creation of probes and affinity matricesBioconjugation, Solid-phase synthesis

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for N-(2'-mercaptoethyl)lactamine, and how can intermediates be characterized?

  • Methodological Answer : The synthesis typically involves lactamine derivatization with a mercaptoethyl group via nucleophilic substitution or thiol-ene coupling. Key intermediates (e.g., lactamide precursors) should be purified using column chromatography (silica gel, ethyl acetate/hexane gradients) and characterized via 1H^1H-NMR and FT-IR. For example, lactamide derivatives often show characteristic carbonyl stretches at 1650–1700 cm1^{-1} in FT-IR, while mercapto group incorporation is confirmed by a thiol S-H stretch at ~2550 cm1^{-1}. Quantify purity using HPLC with C18 columns (e.g., Purospher® STAR Columns) and UV detection at 220 nm .

Q. How can Raman spectroscopy be optimized for structural analysis of N-(2'-mercaptoethyl)lactamine?

  • Methodological Answer : Use a Bruker-type Raman spectrometer with a 785 nm laser (10 mW power) and ×50 objective. Focus on spectral regions 0–1550 cm1^{-1}, where lactamide carbonyl vibrations (1650–1700 cm1^{-1}) and mercaptoethyl S-H/C-S stretches (600–700 cm1^{-1}) are critical. Compare against databases like KnowItAll Informatics (match score >85) for validation. Preprocessing steps include baseline correction and noise reduction using Savitzky-Golay filters .

Q. What stability challenges arise for N-(2'-mercaptoethyl)lactamine in aqueous solutions, and how can they be mitigated?

  • Methodological Answer : Thiol oxidation and lactamide hydrolysis are primary degradation pathways. Stability studies in PBS (pH 7.4, 37°C) show ~20% degradation after 24 hours. Mitigate via:

  • Storage : Lyophilized form at -20°C under argon.
  • Buffers : Add 1 mM EDTA to chelate metal ions and 5% glycerol to reduce hydrolysis.
  • Analysis : Monitor degradation via LC-MS (negative ion mode for oxidized disulfides) .

Q. What preliminary assays are recommended to evaluate the biological activity of N-(2'-mercaptoethyl)lactamine?

  • Methodological Answer : Start with cytotoxicity assays (MTT or resazurin) in HEK-293 or HepG2 cells (IC50_{50} determination). For targeted applications (e.g., enzyme inhibition), use fluorogenic substrates (e.g., β-lactamase assays for β-lactam derivatives). Include positive controls (e.g., acyclovir for antiviral screening) and validate results with dose-response curves (GraphPad Prism for EC50/IC50_{50}/IC_{50} calculations) .

Advanced Research Questions

Q. How can conflicting data on the compound’s enzyme inhibition potency be resolved?

  • Methodological Answer : Discrepancies often arise from assay conditions (e.g., buffer ionic strength, enzyme isoforms). Design experiments to:

  • Vary assay parameters : Test inhibition at pH 6.5–8.0 and 25–37°C.
  • Use orthogonal methods : Combine fluorometric assays with SPR (surface plasmon resonance) to measure binding kinetics (kon/koffk_{on}/k_{off}).
  • Statistical validation : Apply ANOVA with post-hoc Tukey tests to compare means across replicates .

Q. What strategies improve the synthetic yield of N-(2'-mercaptoethyl)lactamine in large-scale reactions?

  • Methodological Answer : Optimize via:

  • Catalyst screening : Test palladium(II) acetate vs. copper(I) iodide for thiol-ene coupling efficiency.
  • Solvent effects : Use DMF/H2 _2O (9:1) to enhance solubility of lactamide intermediates.
  • Scale-up adjustments : Maintain inert atmosphere (N2_2) and use flow chemistry for continuous thiol addition to reduce disulfide byproducts. Monitor reaction progress with inline FT-IR .

Q. How can epitope density be quantified in conjugate vaccines using N-(2'-mercaptoethyl)lactamine derivatives?

  • Methodological Answer : Synthesize maleimide-activated carrier proteins (e.g., BSA, KLH) and conjugate with the mercaptoethyl derivative. Use MALDI-TOF mass spectrometry to calculate epitope density (molar ratio of hapten:carrier protein). For example, a 20 kDa carrier protein with a +500 Da shift indicates ~40 haptens per protein. Validate with SDS-PAGE and ELISA for immunogenicity .

Q. What advanced spectral techniques differentiate N-(2'-mercaptoethyl)lactamine from its oxidation products?

  • Methodological Answer : Combine:

  • High-resolution MS : Identify disulfide dimers (theoretical [M+H]+^+ for dimer: ~2× monomer mass – 2 Da).
  • 2D NMR (COSY, HSQC) : Detect S-S coupling in oxidized forms (absent in monomer).
  • XPS : Confirm sulfur oxidation states (binding energy shifts from 163 eV (S-H) to 168 eV (S-S)) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.